molecular formula C7H5BrClNO B2753053 3-Bromo-N-hydroxybenzenecarboximidoyl chloride CAS No. 86405-09-6

3-Bromo-N-hydroxybenzenecarboximidoyl chloride

Cat. No.: B2753053
CAS No.: 86405-09-6
M. Wt: 234.48 g/mol
InChI Key: PYTGMMRJSZMTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a carboximidoyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 3-bromoaniline with hydroxylamine hydrochloride in the presence of a base, followed by the addition of thionyl chloride to form the final product . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include dichloromethane or chloroform.

    Catalysts: Bases such as pyridine or triethylamine are used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding oximes or reduced to amines.

    Hydrolysis: The carboximidoyl chloride group can hydrolyze to form carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Oximes and nitroso compounds.

    Reduction Products: Amines and hydroxylamines.

Scientific Research Applications

3-Bromo-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential use in developing new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-N-hydroxybenzenecarboximidoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Protein Modification: It can modify proteins through covalent attachment, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride
  • 4-Bromo-N-hydroxybenzenecarboximidoyl chloride

Uniqueness

3-Bromo-N-hydroxybenzenecarboximidoyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in chemical synthesis and research.

Properties

IUPAC Name

3-bromo-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTGMMRJSZMTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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